Angstrom6

Description

Properties

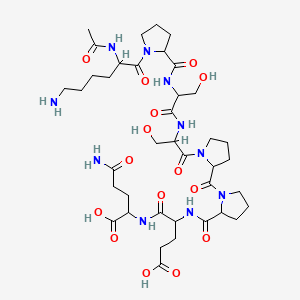

IUPAC Name |

2-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSEXRLRQZDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Angstrom6 (A6) Peptide – Structural Dynamics and CD44-Mediated Signaling

Executive Summary

Angstrom6 (A6) is a capped, octapeptide therapeutic candidate derived from the non-catalytic "connecting peptide" region of the human urokinase Plasminogen Activator (uPA).[1] Unlike traditional uPA inhibitors that target the catalytic domain or the uPA receptor (uPAR) interface, A6 functions via a distinct allosteric mechanism involving CD44 .

This guide provides a rigorous analysis of the A6 peptide, detailing its sequence-structure relationship, its counter-intuitive mechanism of action (the "uPA/uPAR Paradox"), and the solid-phase synthesis protocols required to produce clinical-grade material.

Part 1: Molecular Identity & Physicochemical Profile

A6 is not a random fragment; it is a precise excision of residues 136–143 from human uPA. To enhance in vivo stability against exopeptidases, the peptide is end-capped (N-terminal acetylation and C-terminal amidation).

Sequence Definition

Code: Å6 / A6 Sequence: Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 Single Letter: Ac-KPSSPPEE-NH2[1][2][3][4][5]

Physicochemical Properties Table

| Property | Value | Notes |

| Formula | C | Calculated based on capped sequence.[6] |

| Molecular Weight | ~912.0 Da | Exact mass depends on counter-ions (TFA/Acetate). |

| Isoelectric Point (pI) | ~4.1 | Theoretical; acidic due to Glu residues. |

| Net Charge (pH 7.0) | -1 | Lys (+1) + 2 Glu (-2) + Caps (0). |

| Hydropathy | Hydrophilic | High solubility in aqueous buffers (>10 mg/mL). |

| Structural Motif | Pro-Pro Core | Induces extended conformation (PPII helix propensity). |

Part 2: Structural Dynamics

The structural integrity of A6 is defined by its origin in the uPA connecting peptide (linker region), which connects the N-terminal Growth Factor Domain (GFD) to the C-terminal Serine Protease Domain.

The Polyproline Constraint

The central Pro-Pro (P140-P141) motif is the structural anchor of A6.

-

Conformation: Proline-rich sequences often adopt a Polyproline II (PPII) helix geometry. This left-handed extended helix allows the peptide to present its side chains (Lys, Ser, Glu) to the solvent/receptor interface without collapsing into a globular fold.

-

Rigidity: The restricted phi/psi angles of the proline residues reduce the entropic cost of binding, making A6 a "pre-organized" ligand for its target, CD44.

The "Connecting Peptide" Context

In native uPA, this region is flexible, allowing the GFD to bind uPAR while the protease domain remains mobile. A6 mimics this flexible linker but, when excised and capped, acts as a decoy or modulator for the machinery that usually recognizes this linker region.

Part 3: Mechanism of Action (The uPA/uPAR Paradox)

Critical Distinction: Early hypotheses suggested A6 blocked uPA binding to uPAR.[1] This is incorrect. A6 does not compete with uPA for uPAR binding.[1][7] Instead, it binds to the Link Module of CD44 .

The CD44 Modulation Pathway

-

Binding: A6 binds to the extracellular domain of CD44 (the Hyaluronic Acid/HA receptor).

-

Conformational Switch: This binding alters the conformation of CD44, enhancing its affinity for High Molecular Weight Hyaluronic Acid (HMW-HA).

-

Signaling Cascade: This "super-adhesion" to the extracellular matrix (ECM) triggers intracellular phosphorylation of FAK (Focal Adhesion Kinase) and MEK/ERK .

-

Outcome: The cell becomes "stuck" or firmly adhered to the ECM, suppressing the dynamic detachment required for migration, invasion, and metastasis.

Pathway Visualization

The following diagram illustrates the modulation of CD44 by A6, contrasting it with the classic uPA/uPAR pathway.

Caption: A6 Mechanism of Action. A6 bypasses uPAR, binding instead to CD44 to enhance ECM adhesion and suppress metastatic migration.

Part 4: Synthesis & Quality Control Protocol

To produce A6 for research or preclinical use, Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard. The sequence requires careful handling of the Pro-Pro motif to prevent deletion sequences.

Synthesis Protocol (0.1 mmol scale)

Materials:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH.

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh 200 mg Rink Amide resin. Swell in DMF (Dimethylformamide) for 30 mins.

-

-

Fmoc Deprotection (Cycle Start):

-

Treat with 20% Piperidine in DMF (2 x 5 mins).

-

Wash with DMF (5x).

-

Validation: Kaiser Test (Positive = Blue beads).

-

-

Coupling (Iterative):

-

N-Terminal Capping (Acetylation):

-

After final Lys deprotection, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.

-

This yields the Ac- terminus.

-

-

Cleavage & Side-Chain Deprotection:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

The Rink Amide linker cleaves to yield the C-terminal -NH2.

-

-

Precipitation:

-

Filter resin.[9] Drop filtrate into cold Diethyl Ether. Centrifuge to pellet the crude peptide.

-

Synthesis Workflow Diagram

Caption: Fmoc-SPPS workflow for A6. The cycle repeats 8 times. Critical step: N-terminal acetylation and C-terminal amidation via Rink linker.

Part 5: References

-

Discovery & Sequence:

-

Mechanism (CD44 Interaction):

-

Clinical Efficacy (Ovarian Cancer):

-

Review of Therapeutic Potential:

Sources

- 1. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A peptide derived from the nonreceptor binding region of urokinase plasminogen activator (uPA) inhibits tumor progression and angiogenesis and induces tumor cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of CD44 Activity by A6-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biomatik.com [biomatik.com]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A phase 2, randomized, double-blind, placebo-controlled trial of clinical activity and safety of subcutaneous A6 in women with asymptomatic CA125 progression after first-line chemotherapy of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Angstrom6 (A6 Peptide): Chemical Properties, Molecular Dynamics, and Therapeutic Mechanisms

Topic: Angstrom6 Peptide (A6) Molecular Weight and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angstrom6, widely recognized in scientific literature as the A6 peptide , is an eight-amino-acid capped polypeptide (Ac-KPSSPPEE-NH₂) derived from the non-catalytic connecting peptide domain of the human urokinase plasminogen activator (uPA).[1] Unlike uPA, Angstrom6 does not exhibit serine protease activity. Instead, it functions as a potent modulator of the CD44 receptor , a transmembrane glycoprotein involved in cell adhesion, migration, and metastasis.

This guide provides a rigorous technical analysis of Angstrom6, defining its physicochemical parameters, synthesis protocols, and mechanism of action. It is designed to serve as a reference for researchers investigating anti-metastatic therapeutics and angiogenesis inhibition.

Chemical Identity & Physicochemical Properties[2]

Angstrom6 is a synthetic octapeptide modified at both termini to enhance stability and mimic the native protein structure. The N-terminus is acetylated (Ac-) and the C-terminus is amidated (-NH₂), protecting the peptide from exopeptidase degradation and neutralizing terminal charges to improve cell membrane interaction.

Table 1: Physicochemical Specifications

| Parameter | Technical Specification |

| Common Name | Angstrom6 (A6 Peptide) |

| Sequence | Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂ |

| Short Sequence | Ac-KPSSPPEE-NH₂ |

| CAS Number | 220334-14-5 |

| Molecular Formula | C₃₉H₆₂N₁₀O₁₅ |

| Molecular Weight | 910.97 g/mol |

| Isoelectric Point (pI) | ~4.1 (Theoretical, acidic due to Glu residues) |

| Solubility | Water (≥ 100 mg/mL), DMSO (≥ 100 mg/mL), Ethanol |

| Appearance | White to off-white lyophilized powder |

| Purity Standard | ≥ 98% (via HPLC) |

| Counter-ion | Typically Trifluoroacetate (TFA) or Acetate (depending on synthesis) |

Structural Causality

The sequence is rich in Proline (Pro) residues, which induce structural rigidity, likely forming a polyproline II helix or beta-turn conformation. This rigidity is critical for its "lock-and-key" interaction with the CD44 receptor. The Glutamic Acid (Glu) residues at the C-terminus provide negative charge density, facilitating electrostatic interactions with the cationic link domains of CD44.

Mechanism of Action: The CD44 Modulation Pathway[1][5]

Angstrom6 does not bind to the uPA receptor (uPAR).[2][3] Its therapeutic efficacy stems from a non-canonical interaction with CD44 .

Mechanistic Pathway[6][7][8][9][10]

-

Binding: Angstrom6 binds to the extracellular link domain of CD44.

-

Conformational Change: This binding alters the steric conformation of CD44, distinct from the conformational change induced by its natural ligand, Hyaluronic Acid (HA).

-

Signaling Modulation: The peptide modulates downstream signaling cascades, specifically inhibiting Focal Adhesion Kinase (FAK) phosphorylation and the MEK/ERK pathway.

-

Phenotypic Outcome: The result is a blockade of cytoskeletal rearrangement required for cell migration, invasion, and angiogenesis.

Diagram 1: Angstrom6 Signaling Cascade

Caption: Angstrom6 selectively targets CD44, bypassing uPAR to inhibit FAK/ERK-driven migration.

Synthesis and Quality Control Protocols

To ensure reproducibility in drug development, Angstrom6 must be synthesized using Solid Phase Peptide Synthesis (SPPS) .

Synthesis Protocol (Fmoc Chemistry)

-

Resin Selection: Use Rink Amide MBHA resin to generate the C-terminal amide automatically upon cleavage.

-

Coupling: Sequential addition of Fmoc-protected amino acids (Glu, Glu, Pro, Pro, Ser, Ser, Pro, Lys).

-

Critical Step: Double coupling is recommended for Proline-Proline linkages due to steric hindrance which can lead to deletion sequences.

-

-

N-Terminal Capping: After the final Fmoc removal from Lysine, react with Acetic Anhydride to attach the Acetyl group.

-

Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2-3 hours.

-

Precipitation: Precipitate crude peptide in cold diethyl ether.

Quality Control (Self-Validating System)

-

Mass Spectrometry (ESI-MS): The major peak must correspond to [M+H]⁺ = 911.97 ± 1 Da.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% Acetonitrile in water (with 0.1% TFA).

-

Experimental Protocols for Research

Protocol A: Reconstitution and Storage

-

Lyophilized Powder: Store at -20°C (stable >2 years).

-

Stock Solution (10 mM):

-

Weigh 9.11 mg of Angstrom6.

-

Dissolve in 1.0 mL of sterile, endotoxin-free water or PBS. (Note: DMSO is not strictly necessary due to high water solubility, but can be used if co-solutes require it).

-

Filtration: Sterilize using a 0.22 µm PVDF filter.

-

Storage: Aliquot into 50 µL vials and freeze at -80°C. Avoid freeze-thaw cycles.

-

Protocol B: CD44-Dependent Cell Migration Assay (Boyden Chamber)

This assay validates the biological activity of Angstrom6.

-

Cell Preparation: Use CD44-positive cell lines (e.g., SKOV3 ovarian, MDA-MB-231 breast). Starve cells in serum-free media for 12 hours.

-

Treatment: Incubate cells with Angstrom6 (100 nM - 1 µM) for 30 minutes prior to seeding.

-

Chamber Setup:

-

Upper Chamber: 50,000 cells in serum-free media + Angstrom6.

-

Lower Chamber: Media containing 10% FBS (Chemoattractant).

-

-

Incubation: 12–24 hours at 37°C.

-

Quantification: Fix and stain migrated cells on the bottom surface of the membrane. Count using microscopy or dissolve stain for spectrophotometric reading.

-

Validation: Efficacy is confirmed if migration is inhibited by >40% compared to vehicle control.

Diagram 2: Migration Assay Workflow

Caption: Workflow for validating Angstrom6 anti-metastatic activity via Boyden Chamber.

References

-

MedChemExpress. "Angstrom6 (A6 Peptide) Product Information." MedChemExpress Catalog. Accessed 2024. Link

-

Piotrowicz, R. S., et al. (2011).[5] "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells."[5][6] Molecular Cancer Therapeutics, 10(11), 2072-2082.[5] Link

-

Finlayson, M. (2015).[5] "Modulation of CD44 Activity by A6-Peptide." Frontiers in Immunology, 6, 135.[5] Link

-

Ghamande, S. A., et al. (2008). "A phase 2, randomized, double-blind, placebo-controlled trial of clinical activity and safety of subcutaneous A6 in women with asymptomatic CA125 progression after first-line chemotherapy of epithelial ovarian cancer."[5] Gynecologic Oncology, 111(1), 89-94.[5] Link

-

Selleck Chemicals. "Angstrom6 (A6 Peptide) Chemical Properties." SelleckChem. Accessed 2024. Link

Sources

- 1. 所有产品 | Selleck.cn [selleck.cn]

- 2. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of CD44 Activity by A6-Peptide [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The uPA/uPAR System - A Central Node in Tissue Remodeling and Disease

An In-Depth Technical Guide to the Modulation of the Urokinase Plasminogen Activator (uPA) System by Novel Small Molecule Inhibitors

A Note on Terminology: This guide focuses on the downstream effects of inhibiting the uPA/uPAR cascade. While the initial query referenced "Angstrom6," this term does not correspond to a known scientific entity in published literature. Therefore, this document will use a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator (uPA), as a representative case study to illustrate the principles and methodologies for evaluating novel modulators of this critical signaling pathway. The experimental frameworks detailed herein are directly applicable to the characterization of any novel uPA/uPAR system inhibitor.

The urokinase-type plasminogen activator (uPA) system is a highly regulated cascade of proteases with a pivotal role in physiological and pathological processes. Its primary function is to convert the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, possesses broad substrate specificity, capable of degrading major components of the extracellular matrix (ECM) and activating other proteases, such as matrix metalloproteinases (MMPs). This proteolytic activity is essential for processes requiring tissue remodeling, including wound healing, angiogenesis, and cell migration.

The activity of uPA is spatially and temporally controlled through its interaction with a high-affinity cellular receptor, the urokinase-type plasminogen activator receptor (uPAR). uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein, localizing uPA to the cell surface and amplifying its proteolytic activity. Beyond its role as a receptor, the uPA/uPAR complex also functions as a signaling hub, interacting with a variety of transmembrane receptors, most notably integrins, to activate intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.

Dysregulation of the uPA/uPAR system is a hallmark of numerous pathologies, particularly cancer. Overexpression of uPA and uPAR is frequently observed in malignant tumors and correlates with poor prognosis, increased invasion, and metastasis. The uPA/uPAR system facilitates tumor progression by promoting ECM degradation, enabling cancer cells to break through tissue barriers, and by activating pro-tumorigenic signaling pathways. Consequently, the uPA/uPAR system has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

This guide provides a comprehensive technical overview of the methodologies used to characterize the effects of a novel small molecule inhibitor on the downstream signaling and functional consequences of the uPA/uPAR cascade.

Section 1: Characterizing the Direct Inhibition of the uPA/uPAR System

The initial characterization of a novel inhibitor involves confirming its direct interaction with and inhibition of the target components of the uPA/uPAR system.

In Vitro uPA Enzymatic Activity Assay

Rationale: The primary function of uPA is to convert plasminogen to plasmin. Therefore, a direct measure of the inhibitor's effect on this enzymatic activity is a crucial first step. A chromogenic substrate for uPA is used to quantify its proteolytic activity in the presence and absence of the inhibitor.

Protocol: Chromogenic uPA Activity Assay

-

Reagents:

-

Human uPA (active, two-chain form)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer: Tris-HCl, pH 8.5, with 0.05% Tween-20

-

Test Inhibitor (e.g., UK-122) at various concentrations

-

96-well microplate

-

-

Procedure:

-

Prepare a solution of human uPA in assay buffer.

-

In the wells of a 96-well plate, add the test inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Add the uPA solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides quantitative, real-time data on the binding affinity and kinetics of the inhibitor to its target protein (uPA or uPAR). This technique measures the change in the refractive index at the surface of a sensor chip as the inhibitor flows over the immobilized target protein.

Protocol: SPR Analysis of Inhibitor-uPA Interaction

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Recombinant human uPA

-

Running Buffer: HBS-EP+ (or similar)

-

Test Inhibitor at various concentrations

-

-

Procedure:

-

Immobilize recombinant human uPA onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test inhibitor in running buffer.

-

Inject the inhibitor solutions over the immobilized uPA surface at a constant flow rate.

-

Record the sensorgrams, which show the association of the inhibitor during the injection and its dissociation during the buffer flow.

-

Regenerate the sensor surface between each inhibitor concentration.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Section 2: Downstream Effects on Cell Signaling

Inhibition of the uPA/uPAR system extends beyond the simple blockade of proteolysis. The uPA/uPAR complex activates intracellular signaling pathways that are critical for cell function. Assessing the impact of an inhibitor on these pathways is essential.

Western Blot Analysis of Key Signaling Nodes

Rationale: The uPA/uPAR complex often signals through pathways involving Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinases (ERK1/2), and Akt. Western blotting allows for the quantification of the phosphorylation status of these key proteins, which is indicative of their activation state.

Protocol: Western Blot for Phospho-FAK, Phospho-ERK, and Phospho-Akt

-

Cell Culture and Treatment:

-

Culture cells known to express high levels of uPAR (e.g., MDA-MB-231 breast cancer cells, HT-1080 fibrosarcoma cells).

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours.

-

Stimulate the cells with a uPA/uPAR agonist (e.g., exogenous uPA) for a short period (e.g., 15-30 minutes).

-

Include unstimulated and vehicle-treated controls.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phospho-FAK (Tyr397), phospho-ERK1/2 (Thr202/Tyr204), phospho-Akt (Ser473), and their respective total protein counterparts.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Diagram: uPA/uPAR Signaling Cascade

Caption: The uPA/uPAR signaling cascade leading to downstream effects.

Section 3: Functional Consequences of uPA/uPAR Inhibition

The ultimate goal of inhibiting the uPA/uPAR system is to block its pro-tumorigenic functions. Therefore, assays that measure cell migration, invasion, and proliferation are critical for evaluating the efficacy of a novel inhibitor.

Cell Migration and Invasion Assays

Rationale: The Boyden chamber assay (or Transwell assay) is a widely used method to assess cell migration and invasion. For invasion assays, the Transwell insert is coated with a layer of Matrigel, which mimics the basement membrane and requires proteolytic activity for cells to penetrate.

Protocol: Transwell Invasion Assay

-

Preparation of Inserts:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the top of the Transwell inserts (8 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Serum-starve the cells for 12-24 hours.

-

Resuspend the cells in serum-free medium containing the test inhibitor at various concentrations or a vehicle control.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 12-48 hours (time depends on the cell type).

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the insert with crystal violet.

-

Elute the stain and measure the absorbance at 570 nm, or count the number of stained cells in several fields of view under a microscope.

-

Calculate the percentage of invasion relative to the vehicle control.

-

Diagram: Transwell Invasion Assay Workflow

Methodological & Application

Application Notes and Protocols: Angstrom6 Peptide Solubility in DMSO and Water

Introduction: The Critical First Step to Experimental Success

The Angstrom6 (A6) peptide, an eight-amino-acid molecule derived from the single-chain urokinase plasminogen activator (scuPA), is a significant tool in cancer research.[1][2][3][4] It interferes with the uPA/uPAR cascade and binds to CD44, inhibiting tumor cell migration, invasion, and metastasis.[1][2][3][4] The success of any experiment utilizing this potent peptide hinges on a fundamental, yet often challenging, step: proper solubilization. Inaccurate peptide concentration due to improper dissolution can invalidate results and lead to experimental failure.[5]

This comprehensive guide provides detailed, field-proven protocols for dissolving and handling the Angstrom6 peptide. We move beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to make informed decisions and troubleshoot effectively. This document serves as a self-validating system to ensure the integrity of your Angstrom6 solutions.

Section 1: Understanding Angstrom6 Peptide Characteristics

A peptide's solubility is dictated by its physical and chemical properties, primarily its amino acid sequence.[6][7] Understanding these characteristics is the first step in designing a successful solubilization strategy.

The Angstrom6 peptide sequence is Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 (Ac-KPSSPPEE-NH2).[2] Its key properties are summarized below.

| Property | Value / Description | Rationale & Impact on Solubility |

| Sequence | Ac-KPSSPPEE-NH2 | The sequence contains two glutamic acid (E) residues and one lysine (K) residue. |

| Molecular Weight | ~911.0 g/mol | Relevant for calculating molar concentrations. |

| N-Terminus | Acetylated (Ac) | The acetylation neutralizes the positive charge of the N-terminal amine. |

| C-Terminus | Amidated (NH2) | The amidation neutralizes the negative charge of the C-terminal carboxyl group. |

| Calculated Net Charge | -1 (Acidic) | Calculation: +1 (Lys) - 1 (Glu) - 1 (Glu) = -1. This acidic nature is the primary predictor of its aqueous solubility behavior.[8][9] |

| Hydrophobicity | Low | The peptide is rich in polar and charged amino acids (K, S, E), suggesting good potential for solubility in aqueous solutions. |

Based on its net negative charge, Angstrom6 is classified as an acidic peptide . This theoretical analysis predicts that it should be soluble in water, and its solubility will increase in a slightly basic pH environment.[10][11]

Section 2: Pre-Protocol Essentials: Best Practices for Handling Lyophilized Peptides

Before any solvent is introduced, proper handling of the lyophilized peptide powder is crucial to prevent waste and contamination.

-

Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes, preferably in a desiccator.[5][12] This prevents condensation from forming inside the vial upon opening, which can compromise peptide stability.

-

Centrifugation: Before opening, briefly centrifuge the vial (e.g., 10,000 x g for 3-5 minutes) to ensure that all the lyophilized powder is collected at the bottom of the tube.[5] This is especially important for small quantities that may be dispersed on the walls or cap.

-

Solubility Test: Always perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.[5][8][12] This precautionary step prevents the loss of valuable material if an incorrect solvent is chosen.

Section 3: Visual Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for reconstituting the Angstrom6 peptide.

Caption: Decision workflow for Angstrom6 solubilization.

Section 4: Experimental Protocols

Protocol 1: Reconstitution in Aqueous Solution (Primary Method)

This method is recommended for applications where organic solvents are not permissible. Given Angstrom6's acidic nature, sterile water should be the first choice.

Materials:

-

Lyophilized Angstrom6 Peptide

-

Sterile, nuclease-free water

-

Dilute (0.1M) ammonium bicarbonate (NH4HCO3), if needed

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Following the pre-protocol best practices, prepare the vial of lyophilized Angstrom6.

-

Add the calculated volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL). Inject the solvent slowly onto the vial wall to gently wash down any remaining powder.[13]

-

Gently swirl or vortex the vial at a low speed. Avoid vigorous shaking to prevent aggregation and foaming.[13][14]

-

Visually inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.[5]

-

Troubleshooting: If the solution is cloudy or contains visible particulates, the peptide has not fully dissolved.

-

Briefly sonicate the vial in a water bath for 10-20 seconds.[5][10] This can help break up small aggregates.

-

If sonication fails, add a small amount (e.g., 1-2 µL at a time) of dilute ammonium bicarbonate to the suspension while gently mixing. The slightly basic pH will increase the net negative charge of the peptide, enhancing its solubility.[10][11] Continue until the solution clarifies.

-

Protocol 2: Reconstitution in DMSO (For High-Concentration Stocks)

DMSO is an excellent solvent for creating high-concentration stock solutions and is suitable for most peptides.[15] Vendor data confirms Angstrom6 is highly soluble in DMSO (up to 100 mg/mL).[2]

Materials:

-

Lyophilized Angstrom6 Peptide

-

Anhydrous, sterile-filtered DMSO

-

Sterile aqueous buffer for dilution (e.g., PBS, Tris, or cell culture medium)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Following pre-protocol best practices, prepare the vial of lyophilized Angstrom6.

-

Add the calculated volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-25 mg/mL).[1]

-

Gently vortex or pipette up and down until the peptide is fully dissolved.[14] The solution should be completely clear.

-

Crucial Dilution Step: To prepare the final working solution, slowly add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. [15][16] Never add the aqueous buffer to the DMSO stock, as this will cause the peptide to precipitate out of solution.

-

Ensure the final concentration of DMSO in your working solution is compatible with your downstream application.

| Application | Recommended Max. DMSO Concentration | Rationale |

| Most Cell-Based Assays | 0.1% - 0.5% (v/v) | Higher concentrations can be cytotoxic.[16] Always perform a vehicle control. |

| Primary Cell Cultures | < 0.1% (v/v) | Primary cells are generally more sensitive to DMSO toxicity.[16] |

| Enzymatic Assays | < 1% (v/v) | Higher concentrations may interfere with enzyme activity. |

| In Vivo Formulations | Variable | Co-solvents like PEG300, Tween-80, or corn oil are often used with the DMSO stock.[1][2] |

Section 5: Quality Control and Solution Storage

Proper storage is essential to maintain the peptide's integrity and activity.

-

Final Centrifugation: Before use, always centrifuge your peptide stock or working solution (e.g., 10,000 x g for 5 minutes) and draw from the supernatant. This will pellet any invisible micro-aggregates that could interfere with your experiment.[5][10]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding tubes.[6][17]

-

Storage Conditions:

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | 1+ Years | Highly stable when kept dry.[8] |

| Aqueous Stock Solution | -20°C | Weeks to Months | Stability is sequence-dependent. Use sterile, slightly acidic (pH 5-7) buffers for best results.[17] |

| DMSO Stock Solution | -20°C | ~1 Month | Stable, but DMSO can absorb water over time.[1][2] |

| DMSO Stock Solution | -80°C | 6+ Months | Preferred for long-term storage of DMSO stocks.[1][2] |

Section 6: General Reconstitution Workflow Diagram

Caption: Step-by-step workflow for peptide reconstitution.

Conclusion

The successful application of Angstrom6 peptide begins with meticulous attention to its dissolution and handling. By understanding the peptide's acidic nature, researchers can confidently select between aqueous and DMSO-based protocols. Following the best practices outlined in this guide—from initial handling and solvent selection to quality control and storage—will ensure the preparation of reliable, consistent, and active peptide solutions, forming the bedrock of reproducible and impactful scientific discovery.

References

-

GenScript. "Guidelines for Dissolving Peptides." GenScript. Available at: [Link]

-

JPT Peptide Technologies. "Peptide Solubilization." JPT. Available at: [Link]

-

SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-PEPTIDE. Available at: [Link]

-

LifeTein. "How to dissolve peptide in DMSO and still be safe to the cell culture." LifeTein. Available at: [Link]

-

Genosphere Biotechnologies. "Best Practices for Peptide Storage and Handling." Genosphere Biotechnologies. Available at: [Link]

-

Das, A., & Pappu, R. V. "Peptide Solubility Limits: Backbone and Side-Chain Interactions." Biophysical journal, 116(11), 2059–2070. Published June 4, 2019. Available at: [Link]

-

Cambridge Research Biochemicals. "General Guide for Dissolving Peptides." crbdiscovery.com. Available at: [Link]

-

Boreal Community Media. "Peptide Vial Preparation, Reconstitution, and Concentration." Boreal Community Media. Published November 13, 2025. Available at: [Link]

-

Gao, Y., et al. "Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses." STAR protocols, 5(1), 102850. Published March 15, 2024. Available at: [Link]

-

Mazar, A. P., et al. "The Urokinase/Urokinase Receptor System in Retinal Neovascularization: Inhibition by Å6 Suggests a New Therapeutic Target." Investigative Ophthalmology & Visual Science, 44(6), 2736-2742. Published June 2003. Available at: [Link]

-

Kim, J., et al. "uPA-derived peptide, Å6 is involved in the suppression of lipopolysaccaride-promoted inflammatory osteoclastogenesis and the resultant bone loss." Scientific reports, 7(1), 12693. Published October 5, 2017. Available at: [Link]

-

LifeTein. "How to dissolve peptides in DMSO?" LifeTein. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. bachem.com [bachem.com]

- 7. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 10. jpt.com [jpt.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. Peptide Vial Preparation, Reconstitution, and Concentration Press Services [pr.boreal.org]

- 14. lifetein.com [lifetein.com]

- 15. biocat.com [biocat.com]

- 16. lifetein.com [lifetein.com]

- 17. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

Application Note: Angstrom6 (A6 Peptide) in Cell Culture

Stability, Half-Life, and Optimization Protocols

Executive Summary

Angstrom6 (A6) is a capped, eight-amino acid peptide (Ac-KPSSPPEE-NH2) derived from the connecting peptide domain of human urokinase plasminogen activator (uPA).[1] It functions as a CD44-binding agent, inhibiting tumor cell migration, invasion, and metastasis by modulating CD44-mediated signaling (FAK/ERK pathways).[2]

While Angstrom6 is chemically modified (N-acetylated, C-amidated) to resist exopeptidases, its stability in cell culture media—particularly serum-containing formulations—is a critical variable often overlooked in experimental design. This guide provides the technical framework for maintaining Angstrom6 integrity, determining its functional half-life in your specific culture system, and standardizing treatment protocols to ensure reproducibility.

Part 1: Stability Profile and Half-Life Analysis[3][4]

The "stability" of Angstrom6 in culture is bipartite: Chemical Stability (oxidation/hydrolysis in storage) and Biological Stability (proteolytic degradation in media).

1.1 Chemical Stability (Stock Formulations)

Angstrom6 is a hydrophilic peptide. In lyophilized form, it is stable at -20°C. Once reconstituted, stability is dictated by solvent choice and temperature.

| Formulation State | Solvent System | Temperature | Stability Window | Notes |

| Lyophilized | N/A | -20°C | 12 Months | Desiccate; protect from light. |

| Stock Solution | Anhydrous DMSO | -80°C | 6 Months | Avoid freeze-thaw cycles (max 3). |

| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Moisture in DMSO accelerates degradation. |

| Working Sol. | Aqueous Media (PBS/Media) | 37°C | < 24 Hours | Subject to hydrolysis and proteolysis. |

1.2 Biological Half-Life in Culture Media

Unlike small molecules, peptides are susceptible to peptidases (e.g., NEP, CD10, DPPIV) often present in Fetal Bovine Serum (FBS) or secreted by cells.

-

Serum-Free Media: Angstrom6 exhibits a functional half-life (

) of approximately 12–24 hours at 37°C. The primary degradation mechanism is spontaneous hydrolysis and pH-dependent deamidation. -

Serum-Containing Media (10% FBS): The

is significantly reduced (estimated 4–8 hours ) due to serum proteases. Although the N-terminal acetylation and C-terminal amidation provide resistance to exopeptidases, endopeptidases in serum can still cleave the internal sequence.

Critical Insight: Many researchers add Angstrom6 once every 48 hours. This is incorrect. Due to the short half-life, a "pulse-chase" effect occurs, leading to oscillating signaling inhibition. Daily replenishment is mandatory for consistent CD44 blockade.

Part 2: Mechanism of Action & Signaling Pathway

Understanding the pathway is essential for validating the activity of the peptide in your culture. Angstrom6 does not just "block" adhesion; it alters intracellular kinase cascades.

Figure 1: Angstrom6 Mechanism of Action.[1][2][3][4] The peptide binds CD44, disrupting the uPA/uPAR axis and suppressing the phosphorylation of FAK and ERK, ultimately inhibiting migration.

Part 3: Detailed Protocols

Protocol A: Preparation and Storage (The "Zero-Decay" Method)

Objective: To create a stock solution that maintains >99% peptide integrity over 6 months.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use PBS or water for the master stock, as aqueous environments promote hydrolysis during freezing.

-

Calculation: Dissolve 5 mg of Angstrom6 (MW: ~911 Da) in 493 µL DMSO to generate a 10 mM Stock .

-

Note: If solubility is an issue, sonicate for 15 seconds at 40 kHz.

-

-

Aliquot Strategy: Aliquot into single-use volumes (e.g., 10 µL or 20 µL) in amber, siliconized microcentrifuge tubes to prevent adsorption to plastic.

-

Storage: Store at -80°C immediately.

Protocol B: Treatment & Replenishment (Correcting for Half-Life)

Objective: To maintain a therapeutic concentration (IC50 range: 10–100 nM) continuously.

The "Half-Life Compensation" Workflow:

-

Initial Seeding: Seed cells and allow adherence (12–24 hours) in standard media.

-

Starvation (Optional but Recommended): Switch to low-serum (0.5% FBS) or serum-free media 4 hours prior to treatment. This reduces background protease activity.

-

Preparation of Working Solution:

-

Thaw one aliquot of 10 mM stock.

-

Dilute 1:1000 in media to reach 10 µM (Intermediate).

-

Dilute further to target concentration (e.g., 100 nM ).

-

Critical Step: Vortex vigorously. Peptides can form micelles in aqueous media.

-

-

Incubation Cycle:

-

T=0: Add media containing Angstrom6.

-

T=24h: Do not just add more peptide to old media. Aspirate the media completely (removing degradation byproducts) and replace with fresh media containing fresh Angstrom6.

-

Reasoning: Metabolites and proteases accumulate in the conditioned media, accelerating the degradation of any newly added peptide.

-

Protocol C: Self-Validating Stability Assay

Objective: To verify if Angstrom6 is active in your specific media conditions.

Since you cannot easily measure peptide concentration without LC-MS, use a Functional Surrogate Marker (p-FAK) .

-

Setup: Plate CD44+ cells (e.g., MDA-MB-231).

-

Condition 1 (Fresh): Treat with Angstrom6 (100 nM) for 1 hour.

-

Condition 2 (Aged Media): Pre-incubate Angstrom6 in cell-free media at 37°C for 24 hours. Then apply this "aged" media to cells for 1 hour.

-

Readout: Lyse cells and Western Blot for Phospho-FAK (Tyr397) .

-

Interpretation:

-

Fresh should show reduced p-FAK compared to control.

-

If Aged Media shows p-FAK levels similar to control (high), the peptide has degraded.

-

If Aged Media still suppresses p-FAK, the peptide is stable in your specific media >24h.

-

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation in Media | High concentration / Cold media | Dilute stock in room temp media. Do not exceed 100 µM in aqueous solution. |

| Inconsistent Migration Data | Peptide degradation (Half-life) | Switch to daily media replacement (Protocol B). Do not "top up". |

| No Effect on Cells | CD44-negative cell line | Verify CD44 expression via Flow Cytometry. Angstrom6 requires CD44.[2][3][4] |

| High Background Toxicity | DMSO concentration > 0.1% | Ensure final DMSO concentration is <0.1% (v/v). |

References

-

MedChemExpress. Angstrom6 (A6 Peptide) Product Information and Biological Activity.

-

Selleck Chemicals. Angstrom6 Peptide: Chemical Properties and Solubility Protocols.

-

National Institutes of Health (NIH). A biomimetic approach for enhancing the in vivo half-life of peptides. (Context on peptide stability and capping).

-

Thermo Fisher Scientific. Essential 8 vs Essential 6 Media Formulations. (Clarification on media naming conventions vs peptide additives).

-

ResearchGate. Discussion on Puromycin and Peptide Half-life in Cell Culture. (General protocols for labile additives).

Sources

Angstrom6 peptide dosing schedule for xenograft tumor models

Application Note & Protocol

Topic: Angstrom6 (A6) Peptide Dosing Schedule for Xenograft Tumor Models

Abstract

The Angstrom6 (A6) peptide, an eight-amino-acid sequence derived from the single-chain urokinase plasminogen activator (scuPA), has emerged as a promising therapeutic agent targeting cancer cell metastasis.[1][2][3] Its primary mechanism involves binding to the CD44 receptor, a key player in cell migration, adhesion, and signaling, thereby inhibiting the metastatic cascade.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing an effective dosing schedule for the A6 peptide in preclinical xenograft tumor models. We delve into the scientific rationale behind protocol choices, provide detailed step-by-step methodologies, and offer guidance on data analysis and interpretation to ensure robust and reproducible results.

Scientific Background & Rationale

The A6 Peptide and its Mechanism of Action

The A6 peptide (Ac-KPSSPPEE-NH2) is a synthetic peptide that uniquely modulates the function of the CD44 adhesion receptor.[3][4] Unlike traditional antagonists, A6 acts as an agonist of CD44, potentiating its adhesive activity and activating downstream signaling pathways, including Focal Adhesion Kinase (FAK) and MAP/ERK Kinase (MEK).[1][4] This activation paradoxically leads to a potent inhibition of cancer cell migration and invasion. The ability of A6 to inhibit migration in vitro has been shown to directly correlate with the level of CD44 expression on the cancer cells, making CD44 a critical biomarker for selecting appropriate tumor models.[4]

The diagram below illustrates the proposed signaling pathway initiated by the A6 peptide's interaction with the CD44 receptor.

Caption: A6 peptide binds to and activates the CD44 receptor, initiating a signaling cascade and enhancing cell adhesion, ultimately inhibiting cell migration.

Rationale for Xenograft Models

Xenograft models, established by implanting human tumor cells or tissues into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy of novel anti-cancer agents.[5][6] They provide critical information on drug activity within a complex biological system, which cannot be replicated in vitro.[6] For a peptide like A6, whose primary therapeutic value lies in its anti-metastatic properties, xenograft models are essential to assess its impact on primary tumor growth and dissemination to secondary sites.[7]

Preclinical Study Design

A well-designed study is paramount for obtaining meaningful results. The following considerations are critical for planning an A6 peptide xenograft study.

Model Selection

-

Cell Line/Tumor Choice: Select human cancer cell lines with well-characterized and high expression of CD44.[4] This is a self-validating design choice, as the peptide's mechanism is CD44-dependent. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models often offering higher clinical relevance due to their preservation of human tumor heterogeneity.[6][8][9]

-

Host Strain: Use severely immunodeficient mice to ensure successful engraftment and growth of human tumors. Strains such as NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) are robust hosts, lacking mature T, B, and NK cells.

Pharmacokinetic Considerations and Dose Selection

Like many therapeutic peptides, unmodified A6 is expected to have a short plasma half-life due to rapid proteolytic degradation and renal clearance.[10][11] This inherent instability necessitates a dosing schedule that can maintain a therapeutic concentration.

-

Starting Dose: Published in vivo studies provide an excellent starting point. A dose of 100 mg/kg, administered subcutaneously (s.c.) twice daily , has been shown to be effective in reducing lung metastases in a B16-F10 melanoma model.[1][4]

-

Dose-Ranging Study: Before a large-scale efficacy study, it is advisable to perform a pilot dose-ranging study to confirm the Maximum Tolerated Dose (MTD) and establish a dose-response relationship. This validates the chosen therapeutic dose for the specific tumor model.

Table 1: Example Design for a Pilot Dose-Ranging Study

| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |

| 1 | Vehicle Control | - | s.c. | Twice Daily | 5 |

| 2 | A6 Peptide | 25 | s.c. | Twice Daily | 5 |

| 3 | A6 Peptide | 50 | s.c. | Twice Daily | 5 |

| 4 | A6 Peptide | 100 | s.c. | Twice Daily | 5 |

| 5 | A6 Peptide | 150 | s.c. | Twice Daily | 5 |

Essential Control Groups

To ensure the trustworthiness and specificity of the results, the following control groups are required:

-

Vehicle Control: Animals receive the same formulation vehicle as the A6 peptide, following the same schedule. This group serves as the baseline for tumor growth.

-

Scrambled Peptide Control: A peptide with the same amino acid composition as A6 but in a randomized sequence is administered. This is a critical control to demonstrate that the observed anti-tumor effect is specific to the A6 sequence and not a non-specific effect of peptide administration.[7]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for conducting an efficacy study of the A6 peptide in a subcutaneous xenograft model.

Caption: Experimental workflow for testing A6 peptide in a xenograft model, from cell preparation to endpoint analysis.

Protocol 3.1: Preparation of A6 Peptide for Injection

-

Reconstitution: Aseptically reconstitute the lyophilized A6 peptide powder in sterile, nuclease-free water or a buffer recommended by the supplier to create a concentrated stock solution (e.g., 50 mg/mL).

-

Solubility: If solubility is an issue, consult the supplier's datasheet. Some peptides may require a small amount of DMSO, which is then diluted into a final vehicle like corn oil or a solution containing carboxymethylcellulose (CMC).[3]

-

Dilution: On each treatment day, dilute the stock solution to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 200 µL injection volume) using sterile phosphate-buffered saline (PBS) or 0.9% saline.

-

Storage: Store the stock solution in aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), as recommended by the supplier, to avoid repeated freeze-thaw cycles.[1]

Protocol 3.2: Establishment of Subcutaneous Xenograft Model

-

Cell Culture: Culture the selected CD44-positive cancer cell line under standard conditions until it reaches 80-90% confluency.

-

Cell Harvest: Harvest the cells using standard trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Cell Suspension: Resuspend the cell pellet in a sterile solution for injection. A 1:1 mixture of serum-free media and Matrigel is often used to support initial tumor establishment. The final cell concentration should be adjusted to deliver 1-10 million cells in an injection volume of 100-200 µL.

-

Implantation: Subcutaneously inject the cell suspension into the right flank of 6-8 week old female immunodeficient mice.

Protocol 3.3: A6 Peptide Dosing and Tumor Monitoring

-

Tumor Monitoring: Begin measuring tumors once they become palpable. Use digital calipers to measure the length (L) and width (W) 2-3 times per week.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the predefined treatment and control groups. This ensures an even distribution of tumor sizes at the start of treatment.

-

Administration: Administer the A6 peptide, scrambled peptide, or vehicle via subcutaneous injection at a site distant from the tumor (e.g., the scruff of the neck) to avoid confounding effects. Adhere strictly to the twice-daily schedule (e.g., 8-12 hours apart).

-

Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.

Data Analysis and Interpretation

Efficacy Evaluation

-

Tumor Volume Calculation: Calculate tumor volume using the formula: V = ½(L x W²) , where L is the longest dimension and W is the width.[12]

-

Tumor Growth Inhibition (TGI): TGI is a primary endpoint to quantify efficacy. It can be calculated as a percentage using the change in tumor volume from Day 0 (start of treatment) to the final day of the study.

-

%TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

-

Metastasis Assessment: At the study endpoint, harvest lungs and other relevant organs. Count metastatic nodules on the surface and/or perform histological analysis (e.g., H&E staining) to quantify metastatic burden.[1]

Data Presentation

Clear visualization of data is crucial for interpretation.

-

Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a clear visual representation of treatment effect.

-

Waterfall Plots: These plots show the percentage change in tumor volume for each individual animal in a treatment group, providing insight into the heterogeneity of response.

-

Summary Tables: Consolidate key endpoint data for easy comparison.

Table 2: Example Summary of Efficacy Endpoints

| Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM | Mean Lung Nodules ± SEM |

| Vehicle Control | 1520 ± 185 | - | -1.5 ± 0.5 | 45 ± 8 |

| Scrambled Peptide | 1485 ± 210 | 2.3 | -1.8 ± 0.7 | 42 ± 11 |

| A6 Peptide (100 mg/kg) | 750 ± 115 | 50.7 | -2.1 ± 0.6 | 18 ± 5 |

Conclusion

The A6 peptide represents a targeted therapeutic strategy aimed at inhibiting cancer metastasis through the modulation of CD44. This application note provides a robust framework for designing and executing preclinical xenograft studies to evaluate its efficacy. By carefully selecting CD44-expressing models, employing a twice-daily subcutaneous dosing regimen based on established literature, and including rigorous controls like a scrambled peptide, researchers can generate high-quality, interpretable data. The protocols outlined herein serve as a comprehensive guide to advance the preclinical assessment of the A6 peptide and similar targeted therapeutics.

References

- Angstrom6 (A6 Peptide) | PAI-1 Inhibitor. MedchemExpress.com.

- Angstrom6 (A6 Peptide) | PAI-1 inhibitor. AdooQ® Bioscience.

- Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. STAR Protocols.

- Pharmacokinetics of Therapeutic Peptides.

- Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. Frontiers in Oncology.

-

Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. ResearchGate. [Link]

- Xenograft Models.

- The Establishment and Characterization of PDX Models. Crown Bioscience Blog.

- Systemic Pharmacokinetic Principles of Therapeutic Peptides. springermedicine.com.

- Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs. SlideShare.

- A 3-dimensional tumor growth inhibition assay for testing monoclonal antibody cytotoxicity. Cancer Immunology, Immunotherapy.

- Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. PubMed.

- A Urokinase-Derived Peptide (Å6) Increases Survival of Mice Bearing Orthotopically Grown Prostate Cancer and Reduces Lymph Node Metastasis.

- Tumor growth inhibition at maximum tolerated dose in mouse, human...

- Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech.

- Angstrom6. Selleck Chemicals.

- Development of a Tumour Growth Inhibition Model... Pharmaceutical Research.

- Angstrom-6. MedChemExpress (MCE) Life Science Reagents.

- Inhibition of tumor growth and metastasis by a self-therapeutic nanoparticle. PNAS.

- MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION... PAGE Meeting.

- A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. Molecular Cancer Therapeutics.

- From Mechanism to Medicine: Peptide-Based Approaches for Cancer Diagnosis and Therapy.

- Peptide-Based Agents for Cancer Treatment: Current Applic

- A paradigm shift: Cancer therapy with peptide-based B-cell epitopes... Taylor & Francis Online.

- Peptide-Based Strategies for Targeted Tumor Treatment and Imaging.

- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.

- Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides.

- Recent Advances in Peptide-Based Approaches for Cancer Tre

- Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP.

- Advances in patient-derived tumor xenografts. Oncology Reports.

- Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs. Science.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. A Urokinase-Derived Peptide (Å6) Increases Survival of Mice Bearing Orthotopically Grown Prostate Cancer and Reduces Lymph Node Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Angstrom6 (A6) Peptide Solubility & Handling

Here is the technical support guide for the Angstrom6 (A6) peptide, structured as a specialized troubleshooting center.

Topic: Troubleshooting Precipitation Issues in Aqueous Buffers Product Focus: Angstrom6 (A6) | Sequence: Ac-KPSSPPEE-NH2 Persona: Senior Application Scientist

The Solubility Matrix: Understanding the "Invisible" Aggregation

Executive Summary: Researchers often assume Angstrom6 (A6) is highly soluble in simple aqueous buffers (like PBS) because its sequence (KPSSPPEE) contains charged (Lys, Glu) and polar (Ser) residues. However, this assumption leads to the most common failure mode: immediate precipitation or "crashing out" upon dilution.

While A6 is not lipophilic in the traditional sense (lacking long aliphatic chains), it is prone to intermolecular aggregation due to its Proline-rich backbone and specific charge distribution. The capped termini (Acetyl/Amide) remove the terminal charges, reducing its solubility in pure water compared to the uncapped free peptide.

Physicochemical Profile

| Property | Data | Implication for Solubility |

| Sequence | Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 | Capped termini reduce polarity. |

| Net Charge (pH 7.4) | ~ -1 (1 Lys, 2 Glu) | Weak net charge promotes aggregation if ionic strength is too high (salting out). |

| Structure | Proline-Rich (37.5%) | Prolines induce rigid secondary structures (often PPII helices) that can stack and precipitate. |

| Isoelectric Point (pI) | ~4.2 - 4.5 | DANGER ZONE: Avoid buffers near pH 4.0–4.5. Solubility is lowest here. |

Troubleshooting Workflow: The Decision Tree

Before proceeding to protocols, use this logic flow to identify where your preparation likely failed.

Figure 1: Decision tree for solubilizing Angstrom6. Note that direct aqueous addition is the primary cause of failure.

Validated Protocols

Do not improvise. Use these established formulation systems.

Protocol A: The "Golden Standard" Co-solvent System (Recommended)

This method is required for concentrations >1 mg/mL and is standard for in vivo studies or high-concentration stock storage.

Reagents:

-

Anhydrous DMSO (Fresh, high grade).

-

PEG300 (Polyethylene glycol 300).

-

Tween 80 (Polysorbate 80).

-

Sterile Saline (0.9% NaCl) or PBS.

Step-by-Step:

-

Primary Stock: Dissolve Angstrom6 powder in 100% DMSO to a concentration of 25 mg/mL . Vortex until completely clear.

-

Checkpoint: If this is cloudy, your DMSO is hydrated (old). Use fresh DMSO.

-

-

The Co-solvent Mix: In a separate tube, prepare the vehicle. For a 1 mL final solution:

-

Aqueous Dilution: Slowly add 450 µL of Saline/PBS to the mixture.

-

Final Formulation: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

-

Result: Clear solution at ~2.5 mg/mL.[1]

-

Protocol B: The Cyclodextrin Method (Alternative)

If PEG/Tween is toxic to your specific cell line, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).

-

Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in Saline. Filter sterilize.

-

Primary Stock: Dissolve Angstrom6 in 100% DMSO (25 mg/mL).

-

Dilution: Add 100 µL of DMSO stock to 900 µL of the SBE-β-CD vehicle.

-

Result: Clear solution. The cyclodextrin creates an inclusion complex, shielding the hydrophobic/aggregating domains of the peptide.

Frequently Asked Questions (FAQs)

Q1: I added PBS directly to the powder and it formed a white gel. Can I save it? A: Likely not. Angstrom6 tends to form irreversible aggregates when hydrated rapidly without a co-solvent. You can try adding pure DMSO to the gel and sonicating (30-second bursts on ice), but recovery is rarely 100%. Prevention is the only cure: Always dissolve in DMSO first.

Q2: Why can't I just use acidic water? The pI is 4.2. A: While moving away from the pI helps, A6 is capped (acetylated/amidated). It lacks the free N-terminal amine that usually aids solubility in acid. Furthermore, acidic conditions can trigger hydrolysis of the Pro-Pro bonds over time. Neutral pH with co-solvents is chemically safer for this specific sequence.

Q3: My cells are sensitive to DMSO. How do I remove it? A: You cannot easily dialyze DMSO out without the peptide precipitating, as the DMSO is keeping it in solution.

-

Solution: Use Protocol B (Cyclodextrin) . You can often reduce the initial DMSO step to 1-2% if the final concentration of peptide is low (<0.5 mg/mL), relying on the Cyclodextrin to hold the peptide.

Q4: What is the maximum stability of the stock solution? A:

-

Powder: -20°C for 3 years.[2]

-

DMSO Stock (25 mg/mL): -80°C for 6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).[2]

-

Aqueous Working Solution: Prepare fresh immediately before use . Do not store the diluted PBS/PEG mixture; the peptide will eventually crash out or degrade.

References & Grounding

-

Boyd, D. et al. The structure and solubility of uPA derived peptides. Nature Medicine (Contextual reference for A6 origin).[2]

Disclaimer: This guide is intended for research use only. Always consult the Certificate of Analysis (CoA) for your specific batch, as salt counter-ions (TFA vs. Acetate) can slightly alter solubility profiles.

Sources

troubleshooting Angstrom6 variability in cell adhesion assays

Technical Support Center: Angstrom6 (A6 Peptide) Adhesion Assay Optimization

Welcome to the Angstrom6 Technical Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your Angstrom6 (A6 peptide) data is showing significant batch-to-batch variability or failing to replicate the potentiation of CD44-mediated adhesion described in the literature.

Angstrom6 is not a simple "sticky" coating; it is a bioactive 8-amino acid peptide (Ac-KPSSPPEE-NH2) derived from the linker region of uPA (urokinase plasminogen activator). It functions by modulating the interaction between CD44 and the cytoskeleton. Variability in Angstrom6 assays is rarely random; it is almost always a downstream effect of peptide instability, CD44 surface density fluctuations, or improper solvent handling.

Below is a diagnostic framework designed to stabilize your assay.

Part 1: The Mechanism of Variability

To troubleshoot, you must understand the instability points. Angstrom6 does not bind integrins directly; it binds CD44, altering its coupling to the actin cytoskeleton and enhancing binding to Hyaluronic Acid (HA).

Figure 1: Angstrom6 Mechanism & Failure Points This diagram illustrates where variability enters your system.

Caption: The Angstrom6 efficacy pathway. Red dotted lines indicate the three primary sources of experimental noise: peptide instability, receptor drift, and enzymatic degradation.

Part 2: Critical Reagent Handling (The Peptide)

The most common cause of "dead" Angstrom6 is moisture contamination during reconstitution. The peptide is hydrophobic in certain conformations and prone to aggregation if the DMSO is not anhydrous.

Protocol 1: Reconstitution & Storage

Standard: Maintain >99% monomeric peptide in solution.

| Parameter | Specification | Why this causes variability |

| Solvent | Anhydrous DMSO (Fresh ampoule) | Hygroscopic DMSO introduces water, causing A6 to precipitate invisibly or form inactive aggregates [1]. |

| Concentration | Stock at 10 mM or higher | Lower concentrations increase peptide adsorption to plastic tube walls, lowering the effective dose. |

| Aliquot Size | Single-use (e.g., 10-20 µL) | Freeze-thaw cycles destroy A6 activity. Repeated thawing causes micro-precipitation. |

| Working Buffer | PBS or Serum-Free Media | Do not dilute into full serum media for long incubations (>2 hrs) without protease inhibitors; serum proteases degrade small peptides rapidly. |

Diagnostic Step: If your stock solution is cloudy or has been freeze-thawed >2 times, discard it. It is the source of your variability.

Part 3: Biological Variables (The Cells)

Angstrom6 efficacy is strictly CD44-dependent . If your cell line (e.g., ovarian OVCAR, breast MDA-MB-231) has drifted in phenotype, the assay will fail.

Troubleshooting Cell Line Drift

-

Passage Number: Use cells between passage 5 and 15. High-passage cancer lines often downregulate CD44 or switch isoforms (CD44s vs CD44v), altering A6 binding affinity [2].

-

Serum Starvation (Crucial):

-

The Issue: Growth factors in FBS activate the same downstream kinases (FAK, ERK) that Angstrom6 modulates. High serum masks the Angstrom6 effect.

-

The Fix: Starve cells in 0.1% BSA/Basal Media for 4–12 hours prior to the adhesion assay. This "quiets" the background signaling, making the A6 potentiation detectable.

-

Part 4: The Adhesion Assay Workflow

This protocol minimizes mechanical variability (washing steps) which often accounts for high error bars (SEM).

Optimized Angstrom6 Adhesion Protocol

Step 1: Matrix Preparation

-

Coat 96-well plates with Hyaluronic Acid (HA) or Vitronectin.

-

Note: Angstrom6 potentiates adhesion to HA specifically. If you are using plastic or Fibronectin, the effect will be minimal or non-existent [3].

-

Block: Use 1% BSA (Heat-denatured) for 1 hour. Do not use milk, as it contains factors that interfere with uPA/CD44.

Step 2: Cell Seeding & Treatment

-

Harvest cells using Accutase or EDTA (Non-enzymatic).

-

Warning: Trypsin cleaves cell surface receptors, including CD44. If you trypsinize, you must allow 2-4 hours for receptor recovery in suspension, which induces anoikis. Use Accutase.

-

Pre-incubate cells with Angstrom6 (10–100 nM) in suspension for 30 mins before plating.

Step 3: The Wash (The Variability Killer)

-

Most variability comes from aggressive washing.

-

Method: Do not use a squirt bottle. Use a multi-channel pipette.

-

Gently aspire media. Add wash buffer down the side of the well. Rotate plate gently. Aspirate.

-

Repeat 2x.

Part 5: Troubleshooting FAQs

Q1: I see increased adhesion in my control wells (high background). Is the Angstrom6 working? A: Your background adhesion is masking the peptide's effect. This usually happens if:

-

The blocking step was insufficient (increase BSA to 2% or time to 2 hrs).

-

The cells were not serum-starved. High growth factor levels max out adhesion signaling, leaving no "headroom" for Angstrom6 to show an effect.

Q2: My IC50 curve is flat. I see no dose-response. A: Check your CD44 expression. Run a quick Flow Cytometry check with a fluorescent anti-CD44 antibody. If the population is bimodal or low-expressing, Angstrom6 cannot function. Alternatively, ensure you are using Anhydrous DMSO . If the peptide aggregated during reconstitution, the effective concentration is zero.

Q3: Can I use Angstrom6 in a wound-healing (scratch) assay instead? A: Yes, but the metric changes. In adhesion assays, Angstrom6 potentiates (increases) adhesion to HA. In migration/scratch assays, Angstrom6 inhibits migration [1]. Do not confuse the expected readouts. If you see less migration, the drug is working.

Q4: How long is the peptide stable at 37°C? A: In serum-free media: ~12-24 hours. In 10% FBS: <4 hours. If your assay runs overnight in full serum, you are measuring the effect of the peptide's degradation products, not the peptide itself.

References

-

MedChemExpress. (2024). Angstrom6 (A6 Peptide) Product Information and Biological Activity. Retrieved from

-

Selleck Chemicals. (2024). Angstrom6 Peptide: Chemical Properties and CD44 Interaction. Retrieved from

-

Frontiers in Oncology. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: Optimization for Peptide Therapeutics. Retrieved from

-

National Institutes of Health (NIH). (2013). A practical guide to quantify cell adhesion using single-cell force spectroscopy. Retrieved from

optimizing Angstrom6 peptide stability in serum-containing media

Target Analyte: Angstrom6 (A6) | Sequence: Ac-KPSSPPEE-NH₂ | Target: CD44 Context: Serum-Containing Media (In Vitro/Ex Vivo)

Executive Summary & Mechanism of Instability

Angstrom6 (A6) is a capped, 8-mer linear L-amino acid peptide derived from the connecting peptide domain of urokinase plasminogen activator (uPA).[1][2] While its N-terminal acetylation and C-terminal amidation provide resistance against exopeptidases (amino- and carboxypeptidases), it remains highly vulnerable to endopeptidases present in serum (e.g., prolyl oligopeptidase, neutral endopeptidase).

In standard 10% Fetal Bovine Serum (FBS) supplemented media, linear L-peptides like A6 can exhibit a half-life (

Troubleshooting & Diagnostic Guide (FAQ)

Category A: Rapid Loss of Biological Activity

Q1: I observe strong CD44 inhibition at 2 hours, but the effect disappears by 24 hours in 10% FBS. Is the peptide degrading or aggregating? Diagnosis: This is a classic pharmacokinetic mismatch. A6 is likely degrading via serum endopeptidases before the assay endpoint. Technical Fix:

-

Switch to Heat-Inactivated FBS (HI-FBS): Heat inactivation (56°C for 30 min) reduces complement activity and some protease activity, though not all.

-

Pulse-Dosing Strategy: Instead of a single bolus, replenish the media with fresh A6 peptide every 6–8 hours to maintain the Minimum Effective Concentration (MEC).

-

Serum Reduction: If cell viability permits, reduce FBS to 1–2% or switch to serum-free media (e.g., Opti-MEM) supplemented with Insulin-Transferrin-Selenium (ITS) during the treatment window.

Q2: My LC-MS data shows the mass of A6 is intact, but biological activity is lost. Why? Diagnosis: Aggregation or Non-Specific Binding.

-

Aggregation: The sequence (KPSSPPEE) contains Proline (P) and Glutamic Acid (E). While relatively soluble, high concentrations in serum can induce aggregation due to ionic bridging with serum calcium or albumin.

-

Protein Binding: Albumin (BSA/HSA) is abundant in serum and can sequester the peptide, lowering the free fraction available to bind CD44. Technical Fix:

-

Solvent Check: Ensure the stock is dissolved in sterile water or mild buffer (PBS), not high-percentage DMSO if possible, as DMSO can sometimes promote unfolding/aggregation in serum upon dilution.

-

Filtration: Pass the media through a 0.22 µm low-protein binding filter (PVDF or PES) before adding cells to remove pre-formed aggregates.

Category B: Inconsistent Experimental Data

Q3: We see batch-to-batch variability in A6 stability. How do we standardize? Diagnosis: Handling-induced degradation or moisture contamination. Technical Fix:

-

Lyophilization Protocol: Store lyophilized A6 at -20°C with desiccant.

-

Aliquot Discipline: Never freeze-thaw the stock solution more than once. Create single-use aliquots.

-

Check Purity: Ensure the peptide purity is >95% by HPLC. Impurities (truncated sequences) can act as decoys or aggregation nuclei.

Strategic Optimization: The "How-To"

If procedural changes (replenishment, reduced serum) fail, chemical modification is required.

Strategy 1: Retro-Inverso Modification (Top Recommendation)

The most effective strategy for A6—which relies on structural topography to bind CD44—is the synthesis of a Retro-Inverso (RI) analog.

-

Mechanism: Synthesize the sequence in reverse order using D-amino acids.

-

Result: The side-chain topology remains identical to the native L-peptide (maintaining CD44 binding), but the peptide bond backbone is inverted and unrecognizable to serum proteases.

-

Implementation: Order sequence: NH2-eeppsspk-Ac (using D-amino acids).

Strategy 2: Cyclization

Constraining the peptide can prevent it from fitting into the active site of proteases.

-

Head-to-Tail Cyclization: Link the N-terminus (Lysine) and C-terminus (Glutamic Acid).

-

Risk: A6 is short (8-mer). Cyclization might induce too much strain, distorting the CD44 binding interface. Molecular modeling (docking) is recommended before synthesis.

Validated Protocol: Serum Stability Assay

Use this protocol to quantify the half-life (

Materials:

-

Test Peptide: Angstrom6 (1 mM stock in water).

-

Matrix: 100% Human Serum or 10% FBS in DMEM.

-

Precipitation Agent: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN).

-

Internal Standard: A stable peptide (e.g., Caffeine or a D-amino acid peptide) to normalize injection volume.

Workflow:

-

Preparation: Pre-warm serum/media to 37°C.

-

Inoculation: Spike A6 into the serum to a final concentration of 100 µM.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Remove 100 µL aliquots at time points:

min. -